molecular formula C21H27NO3 B3852955 4-[3-(6,7-dimethoxy-3,4-dihydro-2(1H)-isoquinolinyl)butyl]phenol

4-[3-(6,7-dimethoxy-3,4-dihydro-2(1H)-isoquinolinyl)butyl]phenol

Cat. No. B3852955
M. Wt: 341.4 g/mol
InChI Key: FRJHNKLYKZVVNQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-[3-(6,7-dimethoxy-3,4-dihydro-2(1H)-isoquinolinyl)butyl]phenol, also known as L-745,870, is a selective dopamine D4 receptor antagonist. It has been extensively studied for its potential therapeutic applications in various neurological and psychiatric disorders.

Scientific Research Applications

4-[3-(6,7-dimethoxy-3,4-dihydro-2(1H)-isoquinolinyl)butyl]phenol has been extensively studied for its potential therapeutic applications in various neurological and psychiatric disorders. It has been shown to have anxiolytic and antidepressant effects in animal models of anxiety and depression. Additionally, it has been studied for its potential in treating addiction, ADHD, and schizophrenia.

Mechanism of Action

4-[3-(6,7-dimethoxy-3,4-dihydro-2(1H)-isoquinolinyl)butyl]phenol acts as a selective dopamine D4 receptor antagonist. It binds to the D4 receptor and blocks the binding of dopamine, which is involved in the regulation of mood, motivation, and reward. By blocking the D4 receptor, 4-[3-(6,7-dimethoxy-3,4-dihydro-2(1H)-isoquinolinyl)butyl]phenol can modulate the activity of dopamine in the brain and potentially alleviate symptoms of various neurological and psychiatric disorders.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 4-[3-(6,7-dimethoxy-3,4-dihydro-2(1H)-isoquinolinyl)butyl]phenol have been extensively studied in animal models. It has been shown to increase the levels of serotonin and norepinephrine in the brain, which are involved in the regulation of mood and anxiety. Additionally, it has been shown to modulate the activity of the hypothalamic-pituitary-adrenal (HPA) axis, which is involved in the stress response.

Advantages and Limitations for Lab Experiments

One advantage of using 4-[3-(6,7-dimethoxy-3,4-dihydro-2(1H)-isoquinolinyl)butyl]phenol in lab experiments is its selectivity for the dopamine D4 receptor. This allows for more specific targeting of the receptor and potentially fewer off-target effects. However, one limitation is the potential for species differences in receptor expression and function, which can affect the translatability of results from animal models to humans.

Future Directions

There are several future directions for research on 4-[3-(6,7-dimethoxy-3,4-dihydro-2(1H)-isoquinolinyl)butyl]phenol. One area of interest is its potential in treating addiction and substance use disorders. Additionally, it has been shown to have potential in treating ADHD and schizophrenia, and further research in these areas could lead to new treatment options for these disorders. Finally, more research is needed to understand the long-term effects of 4-[3-(6,7-dimethoxy-3,4-dihydro-2(1H)-isoquinolinyl)butyl]phenol and its potential for use in humans.

properties

IUPAC Name

4-[3-(6,7-dimethoxy-3,4-dihydro-1H-isoquinolin-2-yl)butyl]phenol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H27NO3/c1-15(4-5-16-6-8-19(23)9-7-16)22-11-10-17-12-20(24-2)21(25-3)13-18(17)14-22/h6-9,12-13,15,23H,4-5,10-11,14H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FRJHNKLYKZVVNQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CCC1=CC=C(C=C1)O)N2CCC3=CC(=C(C=C3C2)OC)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H27NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

341.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-[3-(6,7-dimethoxy-3,4-dihydro-1H-isoquinolin-2-yl)butyl]phenol

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-[3-(6,7-dimethoxy-3,4-dihydro-2(1H)-isoquinolinyl)butyl]phenol
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4-[3-(6,7-dimethoxy-3,4-dihydro-2(1H)-isoquinolinyl)butyl]phenol
Reactant of Route 3
4-[3-(6,7-dimethoxy-3,4-dihydro-2(1H)-isoquinolinyl)butyl]phenol
Reactant of Route 4
4-[3-(6,7-dimethoxy-3,4-dihydro-2(1H)-isoquinolinyl)butyl]phenol
Reactant of Route 5
4-[3-(6,7-dimethoxy-3,4-dihydro-2(1H)-isoquinolinyl)butyl]phenol
Reactant of Route 6
4-[3-(6,7-dimethoxy-3,4-dihydro-2(1H)-isoquinolinyl)butyl]phenol

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